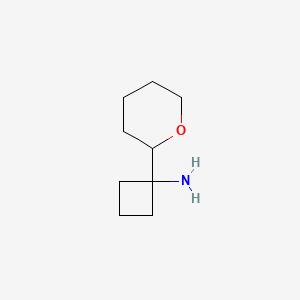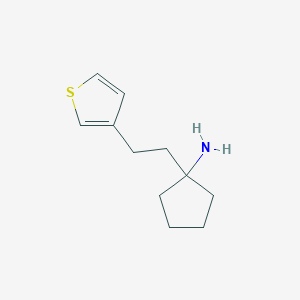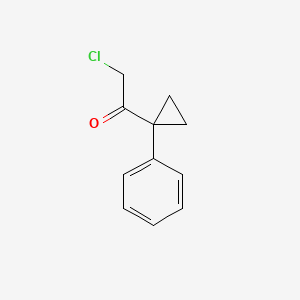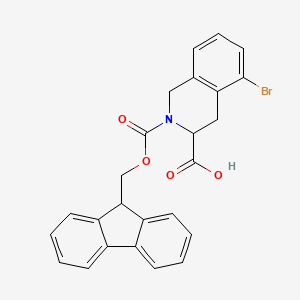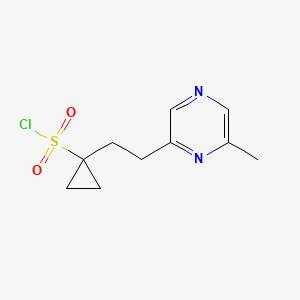
1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a 6-methylpyrazin-2-yl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Sulfonyl Chloride Group: This step involves the reaction of the cyclopropane derivative with sulfonyl chloride reagents under appropriate conditions.
Attachment of the 6-Methylpyrazin-2-yl Ethyl Group: This can be done through nucleophilic substitution reactions, where the pyrazine derivative is introduced to the cyclopropane-sulfonyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, or other derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Cycloaddition Products: Formed through reactions involving the cyclopropane ring.
Scientific Research Applications
1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(6-Methylpyrazin-2-yl)ethyl)cyclopropane-1-sulfonyl chloride involves its reactivity with various nucleophiles and its ability to participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methyl-2-pyrazinyl)ethanone: A related compound with a similar pyrazine moiety.
2-Acetyl-6-methylpyrazine: Another compound with a pyrazine ring and similar substituents.
Properties
Molecular Formula |
C10H13ClN2O2S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
1-[2-(6-methylpyrazin-2-yl)ethyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClN2O2S/c1-8-6-12-7-9(13-8)2-3-10(4-5-10)16(11,14)15/h6-7H,2-5H2,1H3 |
InChI Key |
VATBEWKOVSNMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)CCC2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


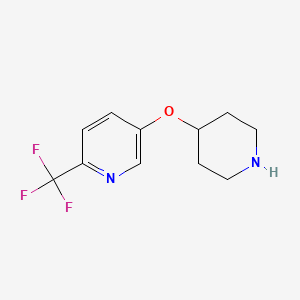
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
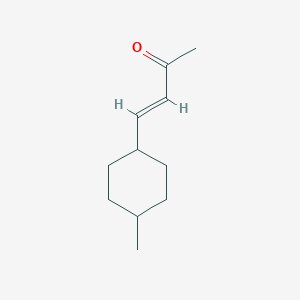
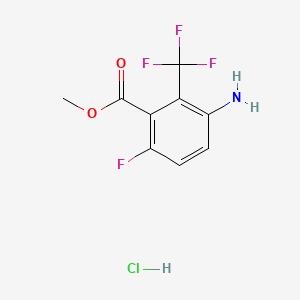
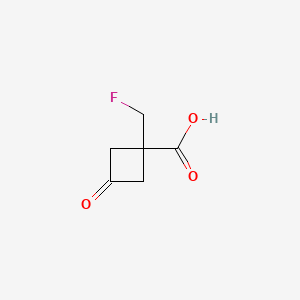
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
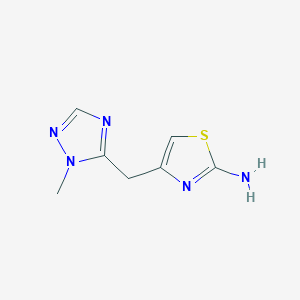
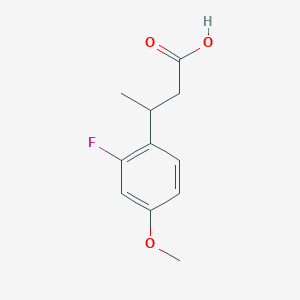
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
